1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine
CAS No.:
Cat. No.: VC17861286
Molecular Formula: C13H18N4
Molecular Weight: 230.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N4 |
|---|---|
| Molecular Weight | 230.31 g/mol |
| IUPAC Name | 1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine |
| Standard InChI | InChI=1S/C13H18N4/c14-11-4-7-16(8-5-11)9-12-10-17-6-2-1-3-13(17)15-12/h1-3,6,10-11H,4-5,7-9,14H2 |
| Standard InChI Key | FBWOJJFODRSAPM-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1N)CC2=CN3C=CC=CC3=N2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The molecular formula of 1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine is C₁₃H₁₈N₄, with a molecular weight of 230.31 g/mol. Its IUPAC name reflects the presence of an imidazo[1,2-a]pyridine ring linked via a methylene group to a piperidin-4-amine moiety. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| PubChem CID | 20115745 | |
| InChIKey | FBWOJJFODRSAPM-UHFFFAOYSA-N | |
| Canonical SMILES | C1CN(CCC1N)CC2=CN3C=CC=CC3=N2 |
The compound’s structure features a planar imidazo[1,2-a]pyridine system fused to a pyridine ring, with a flexible piperidine amine side chain enabling potential hydrogen bonding and hydrophobic interactions .
Synthesis and Derivatization
Synthetic Routes
The synthesis of 1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine likely involves multi-step reactions. A plausible pathway includes:
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Formation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine with α-haloketones .
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Introduction of the methylpiperidine side chain through nucleophilic substitution or reductive amination.
Recent advances in imidazo[1,2-a]pyridine synthesis, such as Y(OTf)₃-catalyzed three-component aza-Friedel–Crafts reactions, could also be adapted for derivatives of this compound . For instance, substituting aldehydes and amines in such reactions may yield analogs with varied alkyl or aryl groups .
Optimization Challenges
Key challenges include achieving regioselectivity in the imidazo[1,2-a]pyridine formation and minimizing side reactions during piperidine functionalization. Catalytic methods using Lewis acids like Y(OTf)₃ improve yields (75–92%) and reduce reaction times .
Research Gaps and Future Directions
Unexplored Therapeutic Areas
While imidazo[1,2-a]pyridines are studied for anticancer and antimicrobial applications, their potential in neurodegenerative diseases (e.g., Alzheimer’s) remains unexplored. The compound’s amine group could modulate acetylcholine esterase activity, warranting further investigation.
Synthetic Methodology Development
Efforts should focus on:
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